Butanediamide, 2,2-bis(4-fluorophenyl)-
Description
Butanediamide, 2,2-bis(4-fluorophenyl)-, is a fluorinated aromatic compound characterized by a central butanediamide (succinamide) backbone substituted with two 4-fluorophenyl groups at the 2-position. The fluorine atoms enhance metabolic stability and binding affinity in biological systems, while the aromatic groups contribute to hydrophobic interactions .
Properties
CAS No. |
824933-00-8 |
|---|---|
Molecular Formula |
C16H14F2N2O2 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C16H14F2N2O2/c17-12-5-1-10(2-6-12)16(15(20)22,9-14(19)21)11-3-7-13(18)8-4-11/h1-8H,9H2,(H2,19,21)(H2,20,22) |
InChI Key |
VGDKFJSHDSRKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)(C2=CC=C(C=C2)F)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Stepwise Reaction Protocol
A patented method (WO2006090264A1) outlines the following optimized procedure:
Deprotection of Boc-protected amine :
- A solution of (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-(t-butyloxycarbonylamino)-1,6-diphenylhexane in methylene chloride is treated with trifluoroacetic acid (10.65 g) at room temperature for 3 hours.
- Critical parameter : Slow addition (20 minutes) prevents exothermic side reactions.
Low-temperature acylation :
Succinimide conjugation :
Final cyclization :
Table 1: Critical Reaction Parameters
| Step | Temperature Range | Key Reagents | Time | Purpose |
|---|---|---|---|---|
| 1 | 20–25°C | Trifluoroacetic acid | 3 hr | Boc group removal |
| 2 | -18 to -15°C | Isobutylchloroformate | 45 min | Active intermediate formation |
| 3 | -15 to 0°C | N-hydroxysuccinimide | 90 min | Conjugation stabilization |
| 4 | 25°C | – | 24 hr | Cyclization to diamide |
Industrial Production Considerations
Continuous Flow Reactor Design
While bench-scale methods use batch reactors, industrial production employs:
- Tubular reactors with static mixers for exothermic step control
- In-line IR spectroscopy for real-time monitoring of fluorine substituent incorporation
Solvent Recovery Systems
- Distillation towers recover >98% methylene chloride for reuse
- Azeotropic drying with toluene removes residual water before crystallization
Purification and Characterization
Crystallization Optimization
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Cooling rate | 1°C/min | Prevents occluded solvent |
| Anti-solvent | Hexane/EtOAc (1:1) | Enhances crystal lattice packing |
| Seed loading | 2% w/w | Controls particle size distribution |
Post-crystallization, vacuum drying at 55°C for 12 hours achieves <0.5% residual solvents.
Analytical Validation
- HPLC : C18 column, 0.1% TFA/ACN gradient, 254 nm detection
- Retention time: 8.2 ± 0.3 minutes
- Purity threshold: >99.5% (USP criteria)
- 19F-NMR : δ -115 to -120 ppm (Ar-F environments)
Comparative Method Analysis
Reducing Agent Efficiency
| Agent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| NaBH4 | 0–10°C | 92 | Minimal borate esters |
| LiAlH4 | -20°C | 88 | Aluminum fluoride complexes |
| BH3-THF | 25°C | 85 | Boron-amide adducts |
Sodium borohydride in dimethylacetamide demonstrates superior selectivity for the target diamide.
Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMF | 36.7 | 2.1 × 10⁻³ |
| DMAc | 37.8 | 3.4 × 10⁻³ |
| NMP | 32.2 | 1.8 × 10⁻³ |
Dimethylacetamide (DMAc) accelerates the rate-determining acylation step by 62% compared to DMF.
Chemical Reactions Analysis
Types of Reactions
Butanediamide, 2,2-bis(4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Butanediamide, 2,2-bis(4-fluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanediamide, 2,2-bis(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Senicapoc (ICA-17043)
Structure: 2,2-Bis(4-fluorophenyl)-2-phenylacetamide (C20H15F2NO) CAS: 289656-45-7 Molecular Weight: 323.34 g/mol Applications:
- Calcium-activated intermediate conductance potassium (IK) channel antagonist.
- Developed by Icagen and McNeil-PPC for sickle cell disease and asthma due to its red blood cell dehydration inhibition properties .
Key Difference : Unlike Butanediamide, Senicapoc features a single acetamide group and an additional phenyl substituent, optimizing its selectivity for IK channels .
2,2-Bis(4-fluorophenyl)ethylamine
Structure : Ethylamine backbone with two 4-fluorophenyl groups.
Safety Profile :
Bis(4-fluorophenyl)methanol
Structure: Methanol substituted with two 4-fluorophenyl groups. Applications:
- Critical building block for high-performance polymers , including polyethers and copolyethers.
- Enhances thermal stability and flame retardancy in materials synthesized with hexafluoropropane or phenylphosphine oxide .
Key Difference : The hydroxyl group in this compound contrasts with Butanediamide’s amide functionalities, favoring polymer chain elongation over biological activity.
Research Findings and Implications
- Pharmacological Potential: Senicapoc’s success highlights the importance of fluorinated amides in ion channel targeting, suggesting Butanediamide derivatives could be explored for similar mechanisms with modified pharmacokinetics .
- Material Science: Bis(4-fluorophenyl)methanol’s role in polymer chemistry indicates that Butanediamide’s diamide structure might stabilize hydrogen-bonded networks in advanced materials .
- Safety Considerations : Ethylamine derivatives require cautious handling, implying Butanediamide’s safety profile must be rigorously assessed if used industrially .
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